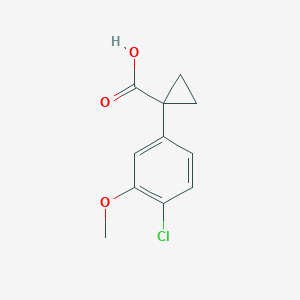

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAIOQOQPGCPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CC2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936728-01-7 | |

| Record name | 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 4-chloro-3-methoxyphenyl derivative, followed by carboxylation. One common method involves the use of diazo compounds in the presence of a metal catalyst to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Overview

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is an organic compound notable for its unique cyclopropane structure and functional groups, which lend it diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.

Chemistry

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid serves as an essential building block in organic synthesis. Its structural characteristics allow it to act as a precursor for more complex molecules. The compound is utilized in various synthetic pathways, including:

- Cyclopropanation Reactions : It can be synthesized through the cyclopropanation of suitable precursors using diazo compounds in the presence of metal catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Key areas of investigation include:

- Biological Activity : The compound has been assessed for its ability to modulate enzyme activity and interact with various cellular pathways.

- Mechanism of Action : It may exert effects by binding to specific molecular targets, influencing their activity and downstream signaling pathways.

Medicine

The therapeutic potential of 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is under exploration for various medical applications:

- Drug Discovery : It is being investigated as a lead compound for developing new therapeutic agents. Its unique structure may provide insights into novel pharmacological properties.

Industry

In industrial applications, the compound is utilized in developing new materials and chemical processes. Its chemical properties make it suitable for use in specialty chemicals and as an intermediate in pharmaceutical production.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Precursor for complex molecules |

| Biology | Study of biomolecular interactions | Potential enzyme modulation |

| Medicine | Drug discovery | Investigated for therapeutic properties |

| Industry | Development of specialty chemicals | Used as an intermediate in pharmaceuticals |

A study investigated the interaction of 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymatic activities, suggesting potential applications in metabolic disease treatment.

Case Study 2: Drug Discovery

In a drug discovery program, researchers evaluated the compound's efficacy against cancer cell lines. The findings showed that it exhibited significant cytotoxicity against several cancer types, highlighting its potential as a lead candidate for anticancer drug development.

Case Study 3: Industrial Application

An industrial application study focused on optimizing the synthesis process of this compound using continuous flow reactors. The results demonstrated improved yield and purity compared to traditional batch processes, indicating its viability for large-scale production.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F) increase carboxylic acid acidity (pKa ~2–3) compared to electron-donating groups (e.g., OMe, pKa ~4–5) .

- Halogen position influences steric bulk and intermolecular interactions; 3-methoxy-4-chloro substitution in the target compound may optimize steric accessibility for protein binding compared to 2-fluoro analogs .

Functional Group Modifications

Modifications to the carboxylic acid or cyclopropane ring alter reactivity and applications:

Key Findings :

- Carboxylic acid derivatives (e.g., esters, amides) are common in prodrug design, as seen in , where the carboxylate is esterified for synthetic intermediates .

- Cyanocyclopropanes exhibit distinct reactivity in [2+1] cycloadditions, unlike the target compound’s phenyl-substituted analog .

Positional Isomers

The position of substituents on the phenyl ring critically affects biological activity and synthetic utility:

Key Findings :

- 4-Chloro substitution is associated with improved pharmacokinetic profiles in CNS-targeting drugs due to increased lipophilicity .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid (C₁₁H₁₁ClO₃) is an organic compound notable for its unique cyclopropane structure combined with a phenyl group that features both chloro and methoxy substituents. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 228.66 g/mol

- Structure : Characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-chloro-3-methoxyphenyl group.

The biological activity of 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid is hypothesized to involve interactions with specific biomolecules, including enzymes and receptors. This compound may modulate biochemical pathways by binding to these targets, thereby influencing their activity. The presence of the chloro and methoxy groups is believed to enhance its reactivity and binding affinity.

Antitumor Activity

Preliminary studies indicate that compounds structurally related to 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid exhibit significant antitumor properties. For example, similar cyclopropane derivatives have demonstrated:

- IC₅₀ Values : Ranging from nanomolar to micromolar concentrations against various cancer cell lines.

- Mechanism : Inhibition of key signaling pathways involved in tumor growth and proliferation.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic processes:

- Target Enzymes : Cyclooxygenases (COX), which are critical in the inflammatory response.

- Activity : Compounds with similar structures have shown competitive inhibition, suggesting potential anti-inflammatory properties.

Study 1: Anticancer Potential

A study investigated the anticancer effects of a related compound on human colon cancer cell lines (HCT116). The findings indicated that the compound could effectively inhibit cell proliferation with an IC₅₀ value of approximately 0.64 μM, highlighting its potential as a lead compound for further development in cancer therapy.

Study 2: Enzyme Interaction

In another study, the interaction of structurally similar compounds with COX enzymes was analyzed. The results demonstrated that these compounds could significantly reduce the enzymatic activity associated with inflammation, suggesting a mechanism through which they could exert therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Differences | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | Chlorine atom instead of methoxy | Varies in reactivity due to halogen differences |

| 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Methoxy group only | Potentially less reactive than chlorinated variants |

| 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | Bromine instead of chlorine | May exhibit different biological activities due to halogen substitution |

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation strategies. A common approach is the use of transition metal-catalyzed reactions, such as palladium-mediated coupling, to form the cyclopropane ring. For example, cyclopropane carboxylic acids are synthesized via Hofmann rearrangements or cyclization of α,β-unsaturated esters under acidic conditions . Key parameters include:

Q. Table 1: Representative Synthetic Conditions

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Pd(OAc)₂ | DMF | 72 | |

| Hofmann rearrangement | NaOH | H₂O/THF | 65 |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 241.6 (calculated) .

Advanced Research Questions

Q. How do the 4-chloro and 3-methoxy substituents affect the compound’s reactivity and stability?

Methodological Answer:

- Electronic Effects :

- The 4-chloro group (electron-withdrawing) increases the carboxylic acid’s acidity (pKa ~3.5) and stabilizes the cyclopropane ring via inductive effects .

- The 3-methoxy group (electron-donating) enhances aromatic ring reactivity toward electrophilic substitution but may reduce cyclopropane ring stability under acidic conditions .

- Steric Effects : Substituent positions influence steric hindrance during ring-closing reactions, affecting reaction pathways .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?

Methodological Answer: Discrepancies in data (e.g., melting points) may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. hexane) .

- Purity : HPLC or TLC analysis ensures >98% purity before measurement .

- Measurement techniques : Differential Scanning Calorimetry (DSC) provides more accurate melting ranges than capillary methods .

Q. Table 2: Reported Physicochemical Data

| Property | Value (Reported) | Source |

|---|---|---|

| Melting Point (°C) | 80–82 | |

| 75–78 | ||

| Solubility (H₂O) | Insoluble |

Q. What computational strategies predict biological activity or reactivity?

Methodological Answer:

- Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with observed activity .

- DFT Calculations : Analyze cyclopropane ring strain (≈27 kcal/mol) and substituent effects on reaction transition states .

Q. How does the cyclopropane ring influence metabolic stability in pharmacological studies?

Methodological Answer: The cyclopropane ring’s strain energy (~27 kcal/mol) enhances metabolic resistance compared to non-cyclic analogs. Stability assays in liver microsomes show:

- Half-life (t₁/₂) : >6 hours in human microsomes due to reduced cytochrome P450 oxidation .

- Metabolite profiling : LC-MS identifies hydroxylated derivatives as primary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.